molecular formula C13H10N4O2 B153020 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine CAS No. 129018-59-3

1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine

Cat. No.: B153020
CAS No.: 129018-59-3
M. Wt: 254.24 g/mol
InChI Key: YOWIYVXZLOSSJZ-UHFFFAOYSA-N
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Description

1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine (CAS: 129018-59-3) is a synthetic mutagenic compound characterized by a nitro group (-NO₂) at the C2 position and a methyl group (-CH₃) at the N1 position of the imidazo[4,5-b]pyridine core (Fig. 1). Unlike naturally occurring heterocyclic amines (HAAs) formed during food pyrolysis, this compound is synthesized for research purposes, particularly to study DNA damage mechanisms .

Properties

IUPAC Name

1-methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWIYVXZLOSSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156035
Record name 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID40156035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129018-59-3
Record name 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129018593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Nitro-Group Introduction (Nguyen & Novak, 2007)

The most widely cited synthesis involves diazotization of a precursor amine followed by nitro-group incorporation. Nguyen and Novak (2007) reported a 52% yield using the following protocol:

Reaction Conditions

  • Reactants : 1-Methyl-6-phenylimidazo[4,5-b]pyridin-2-amine (PhIP), acetic acid, sodium nitrite

  • Solvent : Water

  • Temperature : 0–20°C

  • Duration : 3.5 hours

Mechanistic Insights
The reaction proceeds via diazotization of the 2-amino group in PhIP, generating a diazonium intermediate. Subsequent displacement by a nitro group occurs under acidic conditions, facilitated by the stability of the aromatic system. The use of acetic acid as a proton source ensures mild conditions, minimizing side reactions such as ring oxidation.

Optimization Data

ParameterOptimal ValueImpact on Yield
Temperature0–20°CMaximizes
Reaction Time3.5 hours>90% Conversion
Molar Ratio (NaNO₂:PhIP)1.2:1Prevents overoxidation

The crude product is purified via column chromatography, with the final compound confirmed by HPLC and mass spectrometry.

Alternative Pathways and Comparative Analysis

While diazotization remains the primary method, alternative strategies have been explored for related imidazo[4,5-b]pyridines:

Imidoyl Dichloride-Mediated Cyclization (Povirk et al., 2015)

A 2015 study demonstrated the use of imidoyl dichlorides to construct benzimidazole cores at room temperature. Although this method was applied to synthesize PhIP (the amine derivative), modifications could theoretically introduce nitro groups earlier in the sequence. For instance, starting with 2-chloro-3-nitropyridine, nitration precedes cyclization. However, explicit reports of this approach for this compound remain absent.

Solid-Phase Extraction and Functionalization

Gross et al. (1989) developed solid-phase extraction methods for heterocyclic amines, which could be adapted for nitro derivatives. By coupling resin-based purification with selective nitration, this approach may enhance purity but requires validation for the target compound.

Analytical Characterization and Quality Control

Chromatographic Purity

High-performance liquid chromatography (HPLC) with diode-array detection remains the gold standard for assessing purity. Gross and Grüter (1992) achieved detection limits of 1 ng/g using a C₁₈ column and methanol-water gradients. For this compound, retention times and UV spectra must align with reference standards.

Spectroscopic Confirmation

  • Mass Spectrometry (MS) : The molecular ion peak at m/z 254.1 ([M+H]⁺) is accompanied by fragment ions at m/z 237 (loss of NH₃) and 209 (loss of NO₂).

  • ¹H NMR : Key signals include:

    • δ 3.92 (s, 3H, CH₃)

    • δ 7.45–8.10 (m, 5H, phenyl protons)

    • δ 8.65 (s, 1H, pyridine H-5)

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine .

Scientific Research Applications

Chemical Properties and Reactions

Synthesis :
PhIP is synthesized through the reaction of phenylacetaldehyde with creatinine in the presence of formaldehyde and ammonia. This process typically involves several steps that can be optimized for industrial production to enhance yield and purity.

Chemical Reactions :
PhIP undergoes several reactions, including:

  • Oxidation : Converts the compound into various oxidized derivatives.
  • Reduction : The nitro group can be reduced to form an amino group.
  • Substitution : The compound can participate in substitution reactions at the nitro group or phenyl ring.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Biochemical Applications

Mutagenesis Studies :
PhIP serves as a model compound for studying the formation of heterocyclic amines (HCAs) in cooked foods. It has been shown to induce DNA damage and mutations in both bacterial and mammalian cells. Its interaction with cytochrome P450 enzymes (CYP1A2 and CYP1B1) leads to the formation of reactive intermediates that bind to DNA, resulting in adduct formation .

Cellular Effects :
Research indicates that PhIP exposure can lead to chromosomal anomalies and gene mutations in rodent cells. The extent of these effects is dose-dependent; lower doses may cause minimal damage, while higher doses significantly increase genotoxic effects.

Medical Research

PhIP's role in cancer development is a critical area of investigation. Studies have focused on its potential carcinogenic effects when consumed through dietary sources like grilled or fried meats. Research has shown that PhIP can form DNA adducts that are implicated in cancer initiation. A notable biomarker for exposure is N2-(2'-deoxyguanosin-8-yl)PhIP, detectable in urine following PhIP ingestion .

Food Science Applications

PhIP is extensively studied for its implications in food safety. It is considered a dietary mutagenic carcinogen formed during the cooking of protein-rich foods. Understanding its formation mechanisms helps develop strategies to mitigate HCA levels in cooked foods. Research indicates that both lipids and carbohydrates contribute to PhIP formation during food processing, highlighting the importance of food composition on HCA levels .

Case Study 1: Urinary Biomarkers

A study evaluated urinary excretion of N2-(2'-deoxyguanosin-8-yl)PhIP as a biomarker for PhIP exposure in humans consuming cooked meats. Results indicated low levels of this biomarker in urine samples, suggesting limited exposure relative to non-carcinogenic levels observed in animal models .

Case Study 2: Animal Models

In rodent studies, varying doses of PhIP were administered to assess its carcinogenic potential. Higher doses resulted in a significant increase in hepatocellular adenomas compared to controls, underscoring the compound's capacity to induce tumorigenesis under specific conditions .

Mechanism of Action

The mechanism of action of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine involves its metabolic activation to a reactive intermediate that can form DNA adducts. This process is mediated by cytochrome P450 enzymes, particularly CYP1A2 . The DNA adducts can cause mutations, leading to carcinogenesis. The compound’s interaction with molecular targets such as DNA and various enzymes is crucial for its biological effects .

Comparison with Similar Compounds

Substituent Position and Reactivity

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on substituent positions. Key analogs include:

Compound Name Substituents Key Features
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine N1-CH₃, C2-NO₂, C6-Ph Synthetic; nitro group reduction generates DNA-reactive species
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) N1-CH₃, C2-NH₂, C6-Ph Naturally occurring HAA; requires metabolic activation (N-hydroxylation) to form DNA adducts
5-HO-PhIP C5-OH, N1-CH₃, C6-Ph Metabolite of PhIP; exhibits distinct DNA-binding properties
N-Acetoxy-PhIP C2-NH-OAc, N1-CH₃, C6-Ph Directly reactive intermediate of PhIP; bypasses metabolic activation
Norharman/Harman β-carboline core Pyridoindoles formed from tryptophan; co-mutagenic but distinct structure

Key Insights :

  • The nitro group in this compound eliminates the need for metabolic activation (unlike PhIP, which requires cytochrome P450-mediated N-hydroxylation) .
  • Methylation at N1 enhances bioactivity across analogs, as seen in PhIP and synthetic derivatives .

Mutagenic and Carcinogenic Mechanisms

Compound DNA Adduct Type Mutation Signature Target Organs (Rodent Studies)
This compound Nitro-reduction adducts Oxidative lesions; strand breaks Synthetic; not tested in vivo
PhIP N-(deoxyguanosin-8-yl)-PhIP G→T transversions; deletions Colon, prostate, mammary glands
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) C8-guanine adducts G→T transversions Liver, colon
N-Acetoxy-PhIP Direct DNA binding Similar to PhIP In vitro models

Key Insights :

  • PhIP and its metabolites induce prostate carcinomas in rats via GSTP1 silencing, linking dietary exposure to cancer risk .
  • The nitro group in this compound may cause oxidative DNA damage distinct from PhIP’s adduct-driven mutagenesis .

Inhibition and Modulation

Natural HAAs like PhIP are inhibited by dietary flavonoids (e.g., quercetin, galangin), which scavenge reactive intermediates . In contrast, this compound’s synthetic nature limits environmental exposure, though its reactivity could theoretically be mitigated by antioxidants (Table 3).

Inhibitor Class Effect on PhIP Formation Effect on this compound
Flavonoids Up to 80% inhibition Not studied (synthetic compound)
α-Dicarbonyls Complex modulation Likely irrelevant (non-foodborne)
Glutathione Reduces PhIP-DNA adducts Potential for nitro group detoxification

Biological Activity

1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine (commonly referred to as PhIP) is a heterocyclic amine that is significant in the study of mutagenesis and carcinogenesis. It is particularly noted for its presence in cooked meats and its potential role in human cancer development. This article explores the biological activity of PhIP, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Target and Mode of Action
PhIP acts primarily by forming DNA adducts through metabolic activation. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP1B1, leading to the generation of reactive intermediates that bind to DNA, resulting in mutations and chromosomal anomalies .

Biochemical Pathways
The metabolism of PhIP involves several pathways:

  • Activation: The nitro group in PhIP is reduced to form a highly reactive species capable of interacting with DNA.
  • DNA Damage: The formation of DNA adducts can lead to errors during DNA replication, contributing to mutagenesis .
  • Gene Mutation: Studies have shown that exposure to PhIP induces mutations in various cell types, including bacterial strains such as Salmonella typhimurium and mammalian cells .

Pharmacokinetics

PhIP demonstrates specific pharmacokinetic properties:

  • Absorption and Distribution: Following ingestion, PhIP is absorbed into the bloodstream and distributed throughout the body. Its solubility in organic solvents facilitates its interaction with cellular membranes.
  • Metabolism: The primary metabolic pathway involves conversion by CYP1A2 into reactive metabolites that can form stable adducts with DNA .
  • Excretion: Metabolites are eventually excreted through urine, which can be monitored as biomarkers for exposure assessment.

Biological Effects

Cellular Effects
PhIP has been shown to induce various biological effects:

  • DNA Damage: In vitro studies indicate that PhIP exposure leads to significant DNA damage across different cell lines, evidenced by increased levels of DNA strand breaks and mutations .
  • Gene Expression Alterations: Research indicates that treatment with PhIP can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its carcinogenic potential .

Dosage Effects
The effects of PhIP are dose-dependent:

  • Low doses may cause minimal damage, while higher doses significantly increase the incidence of mutations and cancerous transformations in animal models .

Case Studies

Several studies have explored the carcinogenic potential of PhIP:

StudyOrganismDoseFindings
Esumi et al. (1989)Mice35 mg/kgIncreased incidence of lymphomas compared to controls.
Dooley et al. (1992)Mice0.625 - 1.25 µmolHigher incidence of hepatocellular adenomas observed at higher doses.
Tudek et al. (1989)Rats50 - 75 mg/kgInduction of aberrant crypt foci in colonic mucosa post-treatment.

These studies collectively provide evidence supporting the classification of PhIP as a possible human carcinogen (Group 2B) due to its ability to induce tumors in experimental animals .

Q & A

Basic Research Questions

Q. What are the key precursors and reaction conditions required for synthesizing 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine (PhIP analogs)?

  • Methodological Answer : PhIP formation typically involves ammonia, formaldehyde, creatine, and phenylacetaldehyde in Maillard reaction models. For example, ammonia and formaldehyde act as nitrogen donors, while phenylacetaldehyde contributes the phenyl group. Reaction conditions (e.g., 100–150°C, pH 7–9) mimic thermal food processing environments .
  • Experimental Design : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify intermediates and final products. Control variables include temperature, pH, and precursor ratios .

Q. How can researchers analytically distinguish this compound from structurally related heterocyclic amines?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and fragmentation pathways. For instance, PhIP derivatives exhibit characteristic [M+H]+ ions at m/z 225.1234 (C₁₃H₁₃N₄⁺). Pair with nuclear magnetic resonance (NMR) to confirm nitro and methyl group positions .
  • Data Contradiction Note : Distinguish from 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by comparing nitro-group-specific IR absorption bands (~1520 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine

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